2-(Ethyl(propyl)amino)isonicotinic acid

Description

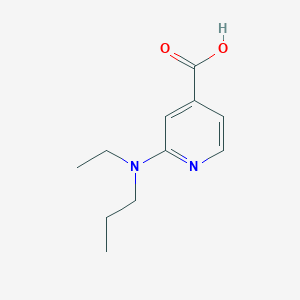

2-(Ethyl(propyl)amino)isonicotinic acid (CAS: 1094941-24-8) is a substituted derivative of isonicotinic acid, a pyridinecarboxylic acid with a nitrogen atom in the aromatic ring. Its molecular formula is C₁₁H₁₇N₂O₂, derived from the isonicotinic acid backbone (C₆H₅NO₂) modified by an N-ethyl-N-propylamino group at the 2-position. This substitution introduces a branched alkyl chain, altering its physicochemical properties compared to simpler esters or unmodified isonicotinic acid.

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

2-[ethyl(propyl)amino]pyridine-4-carboxylic acid |

InChI |

InChI=1S/C11H16N2O2/c1-3-7-13(4-2)10-8-9(11(14)15)5-6-12-10/h5-6,8H,3-4,7H2,1-2H3,(H,14,15) |

InChI Key |

KKYCASDSPOVFMA-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CC)C1=NC=CC(=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethyl(propyl)amino)isonicotinic acid typically involves the introduction of the ethyl(propyl)amino group to the isonicotinic acid core. One common method is through the reaction of isonicotinic acid with ethyl(propyl)amine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions

2-(Ethyl(propyl)amino)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(Ethyl(propyl)amino)isonicotinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethyl(propyl)amino)isonicotinic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Other Iso nicotinic Acid Derivatives

Isonicotinic acid esters, such as isonicotinic acid ethyl ester (C₈H₉NO₂) and isonicotinic acid methyl ester (C₇H₇NO₂), share the same pyridinecarboxylic acid core but lack aminoalkyl substituents. These esters typically exhibit lower molecular weights (e.g., 151.16 g/mol for ethyl ester vs. 209.27 g/mol for the target compound) and higher volatility due to reduced polarity. Surface tension data for isonicotinic acid esters (e.g., ~14.2 mN/m for ethyl ester) suggests moderate hydrophobicity, whereas the aminoalkyl group in 2-(ethyl(propyl)amino)isonicotinic acid likely enhances water solubility via hydrogen bonding .

Amino-Substituted Heterocycles

Compounds like 2-(Ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic Acid (CAS: 2097946-72-8) and 2-(Ethyl(tetrahydro-2H-thiopyran-4-yl)amino)butanoic Acid (CAS: 2097946-81-9) share functional similarities, such as ethyl-amino groups attached to heterocyclic or aliphatic backbones. However, the butanoic acid moiety in these analogs introduces carboxylic acid functionality, differing from the pyridinecarboxylic acid core of the target compound. This distinction may influence biological activity, as pyridine derivatives often exhibit stronger metal-chelating or enzyme-inhibiting properties .

Phosphonothioate Esters with Aminoalkyl Substituents

Phosphonothioate esters like Ethyl S-2-isopropylpropylaminoethyl propylphosphonothioate (C₁₃H₃₀NO₂PS) and Isobutyl S-2-dipropylaminoethyl propylphosphonothioate (C₁₅H₃₃NO₂PS) feature sulfur-phosphorus bonds and aminoethyl groups. These compounds are structurally distinct due to their phosphonothioate backbones but share functional similarities in their aminoalkyl chains.

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Substituents | Backbone Type | Potential Applications |

|---|---|---|---|---|

| This compound | C₁₁H₁₇N₂O₂ | N-Ethyl-N-propylamino | Pyridinecarboxylic acid | Pharmaceuticals, agrochemicals |

| Isonicotinic acid ethyl ester | C₈H₉NO₂ | Ethoxy group | Pyridinecarboxylic acid | Solvents, intermediates |

| 2-(Ethyl(tetrahydro-2H-pyran-4-yl)amino)butanoic Acid | C₁₁H₂₀N₂O₃ | Ethyl-tetrahydropyranylamino | Butanoic acid | Drug intermediates |

| Ethyl S-2-isopropylpropylaminoethyl propylphosphonothioate | C₁₃H₃₀NO₂PS | Ethylphosphonothioate, aminoethyl | Phosphonothioate | Pesticides, chemical weapons |

Key Research Findings and Implications

- In contrast, phosphonothioate analogs exhibit higher lipophilicity due to sulfur and phosphorus, favoring membrane permeability but increasing toxicity risks .

- Synthetic Complexity: The target compound’s synthesis may involve coupling isonicotinic acid with N-ethyl-N-propylamine, similar to methods described for aminoacetate hydrochlorides (e.g., EDCl/HOBt-mediated amidation) . Phosphonothioates require specialized reagents like thiophosphoryl chloride, complicating their production .

- Biological Activity: Pyridinecarboxylic acids are known for antimicrobial and antitubercular properties (e.g., isoniazid). The aminoalkyl substitution in the target compound could modulate target binding, while phosphonothioates may inhibit acetylcholinesterase, a mechanism less relevant to carboxylic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.